
2-(1H-Pyrazol-4-yl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrazol-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of pyrazole derivatives with sulfonyl chlorides. One common method is the reaction of 1H-pyrazole-4-ethanol with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-4-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone.
Scientific Research Applications
2-(1H-Pyrazol-4-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-4-yl)ethane-1-sulfonyl chloride involves its ability to react with nucleophiles, such as amino groups in proteins, leading to the formation of stable sulfonamide bonds. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms. The compound can also interact with molecular targets involved in inflammation and cancer pathways, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)ethane-1-sulfonyl chloride: A similar compound with a different substitution pattern on the pyrazole ring.
4-(1H-Pyrazol-1-ylsulfonyl)phenylboronic acid: Another sulfonyl chloride derivative with a boronic acid group.
Uniqueness
2-(1H-Pyrazol-4-yl)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to form stable sulfonamide bonds makes it particularly valuable in medicinal chemistry and biological studies.
Properties
Molecular Formula |
C5H7ClN2O2S |
|---|---|
Molecular Weight |
194.64 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O2S/c6-11(9,10)2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8) |
InChI Key |
SPUMRBIEQIRVAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


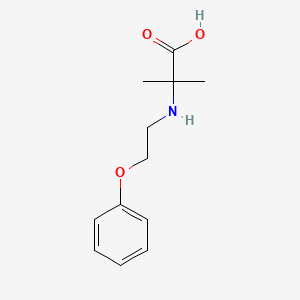
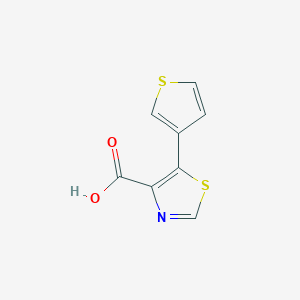
![3-[(Hex-5-en-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13262035.png)


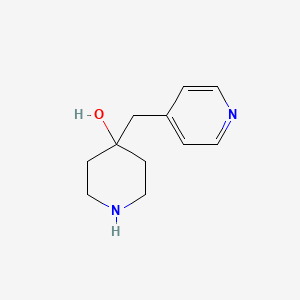
![2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13262066.png)
![2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13262075.png)
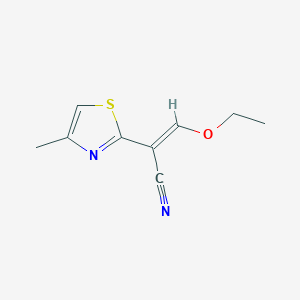
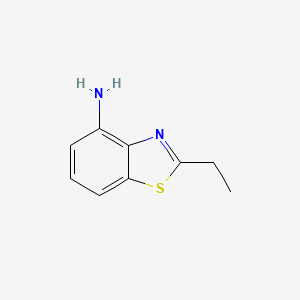

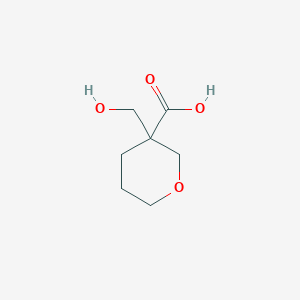
![2-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13262101.png)

